3-Chloroquinoline

Regioselective Synthesis C-H Activation Directed ortho-Lithiation

3-Chloroquinoline (CAS 612-59-9) is a monochlorinated quinoline heterocycle with the chlorine substituent located at the C-3 position of the quinoline ring. This positional isomerism fundamentally alters its electronic distribution, physicochemical properties, and reactivity profile compared to its 2-chloro and 4-chloro analogs, making it a distinct chemical entity for procurement and research.

Molecular Formula C9H6ClN
Molecular Weight 163.6 g/mol
CAS No. 612-59-9
Cat. No. B1630576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinoline
CAS612-59-9
Molecular FormulaC9H6ClN
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)Cl
InChIInChI=1S/C9H6ClN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
InChIKeyFLORQCMDMHHIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinoline (CAS 612-59-9) as a Core Building Block for Heterocyclic Synthesis and Medicinal Chemistry


3-Chloroquinoline (CAS 612-59-9) is a monochlorinated quinoline heterocycle with the chlorine substituent located at the C-3 position of the quinoline ring [1]. This positional isomerism fundamentally alters its electronic distribution, physicochemical properties, and reactivity profile compared to its 2-chloro and 4-chloro analogs, making it a distinct chemical entity for procurement and research . The compound serves as a versatile intermediate in the synthesis of complex heterocyclic systems, including di- and tri-functionalized quinolines, and is a key precursor in the development of various biologically active molecules [2].

Why 3-Chloroquinoline Cannot Be Simply Replaced by 2- or 4-Chloroquinoline Analogs


The substitution of a quinoline core with a halogen is not a generic modification; the position of the chlorine atom critically dictates the molecule's physical, chemical, and biological properties . The three isomeric monochloroquinolines (2-chloro, 3-chloro, and 4-chloro) exhibit quantifiable differences in key parameters such as melting point, lipophilicity (LogP), and basicity (pKa), which directly impact their handling, solubility, and behavior in reaction mixtures . More importantly, their chemical reactivity in fundamental transformations like directed ortho-lithiation is highly position-specific, leading to distinct substitution patterns and product outcomes [1]. Therefore, treating 3-chloroquinoline as a generic, interchangeable 'chloroquinoline' for synthetic or biological applications carries a high risk of project failure due to unanticipated changes in reaction selectivity, product purity, and final compound properties. The following quantitative evidence demonstrates these critical differentiators.

Quantitative Evidence Guide: Differentiating 3-Chloroquinoline from 2- and 4-Chloro Analogs


Direct Head-to-Head Evidence: Regioselective Lithiation of 3- vs. 2- vs. 4-Chloroquinolines

In a direct comparative study, the directed ortho-lithiation of 3-chloroquinoline proceeds selectively at the C-4 position, a site adjacent to the chlorine atom. This contrasts sharply with both 2- and 4-chloroquinoline, which lithiate at the C-3 position [1]. This fundamental difference in regioselectivity enables the exclusive synthesis of 3,4-disubstituted quinoline scaffolds from the 3-chloro isomer, whereas the other isomers yield 2,3-disubstituted products.

Regioselective Synthesis C-H Activation Directed ortho-Lithiation

Physicochemical Property Comparison: LogP and Density Differentiate 3-Chloroquinoline

The position of the chlorine atom directly influences the compound's lipophilicity and physical properties. 3-Chloroquinoline has a reported LogP value of 2.99 and a density of approximately 1.27 g/cm³ . In comparison, the 2-chloro isomer is a solid at room temperature with a melting point of 34-37 °C and a density of 1.23 g/mL, while the 4-chloro isomer also has a melting point of 28-31 °C [1].

Lipophilicity Physical Chemistry ADME Properties

Cross-Study Synthesis Comparison: Palladium-Catalyzed Amination Yields Vary by Isomer

The efficiency of palladium-catalyzed amination reactions differs significantly among the chloroquinoline isomers. A study comparing the reactivity of isomeric chloroquinolines with amines of the adamantane series found that while 2-chloroquinoline was the most reactive, the highest product yields were often obtained with the less reactive 6-chloroquinoline [1]. This study highlights that the reactivity of 3-chloroquinoline is distinct and must be considered separately, as yields and optimal conditions are not transferable from one isomer to another.

Palladium Catalysis Cross-Coupling Reaction Efficiency

Biological Activity Differentiator: 3-Chloroquinoline Derivatives Exhibit Potent Anti-Mycobacterial Activity

While the parent 3-chloroquinoline is primarily a synthetic intermediate, its derivatives demonstrate significant biological activity. A set of novel substituted 3-chloroquinolines was evaluated for their ability to inhibit mycobacterial ATP synthase. The most active compounds exhibited IC50 values ranging from 0.36 to 1.83 μM against Mycobacterium smegmatis ATP synthase [1]. These compounds also inhibited the growth of M. tuberculosis H37Rv in vitro, with minimum inhibitory concentrations (MICs) of 3.12 μg/mL or 6.25 μg/mL [1].

Antimycobacterial ATP Synthase Inhibition Infectious Disease

Patent Protection and Commercial Viability: 3-Chloroquinoline Derivatives as CNS Therapeutics

The commercial and therapeutic relevance of the 3-chloroquinoline scaffold is further validated by its inclusion in specific patent families. A European patent (EP0035925) claims novel 3-chloroquinoline derivatives and their use as medicaments, particularly for their hypnotic, anticonvulsant, and anxiolytic properties [1]. This indicates a focused intellectual property landscape around this specific isomer for treating central nervous system (CNS) disorders.

CNS Drugs Hypnotic Anticonvulsant Anxiolytic

Optimal Application Scenarios for 3-Chloroquinoline Based on Quantitative Evidence


Synthesis of 3,4-Disubstituted Quinoline Libraries via Directed ortho-Lithiation

3-Chloroquinoline is uniquely suited for the synthesis of 3,4-disubstituted quinoline derivatives, a chemical space inaccessible when starting from the 2- or 4-chloro isomers . As demonstrated in Section 3, its selective lithiation at the C-4 position allows for the introduction of a wide variety of electrophiles at that site, followed by further functionalization of the C-3 chlorine via nucleophilic substitution or cross-coupling reactions. This two-step sequence is a robust and predictable route for constructing complex quinoline-based libraries for medicinal chemistry programs.

Precursor for Developing Anti-Mycobacterial ATP Synthase Inhibitors

For research groups focused on discovering new treatments for tuberculosis, 3-chloroquinoline is a validated starting point. The evidence in Section 3 shows that derivatives of this core scaffold are potent inhibitors of mycobacterial ATP synthase, a clinically validated drug target . Using 3-chloroquinoline provides a direct entry into a chemical series with demonstrated on-target activity and selectivity, accelerating structure-activity relationship (SAR) studies and hit-to-lead optimization.

Liquid-Phase Synthesis and Automated Reaction Platforms

Unlike its solid isomers 2- and 4-chloroquinoline, 3-chloroquinoline is a liquid at room temperature . This physical property provides a distinct advantage in automated synthesis platforms, flow chemistry setups, and high-throughput experimentation where precise liquid handling and dispensing are required. Its liquid state simplifies reagent preparation, eliminates the need for dissolution steps, and reduces the risk of clogging microfluidic channels, leading to more efficient and reproducible workflows in industrial and academic research settings.

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